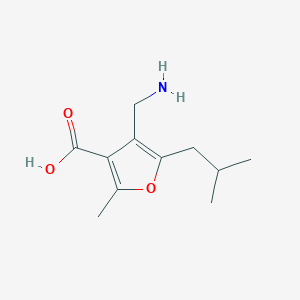

4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid

CAS No.:

Cat. No.: VC20005263

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | UDHBELQCCIULDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid, reflects its furan ring substitution pattern . The core structure consists of a five-membered furan ring with the following substituents:

-

Aminomethyl group (-CHNH) at position 4

-

Methyl group (-CH) at position 2

-

Isobutyl group (-CHCH(CH)) at position 5

-

Carboxylic acid (-COOH) at position 3

The SMILES notation CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O provides a simplified representation of this arrangement, highlighting the spatial relationships between functional groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | |

| XLogP3-AA | -0.9 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 76.5 Ų |

Hydrochloride Salt Form

The hydrochloride derivative (CAS 944467-91-8) is a common salt form with enhanced solubility profiles. Key properties include:

Physicochemical Properties

Solubility and Partitioning

The parent compound’s calculated XLogP3-AA value of -0.9 suggests moderate hydrophilicity, likely due to the carboxylic acid and aminomethyl groups. The hydrochloride salt’s LogP of 3.45 indicates improved lipid solubility, a critical factor in drug design for membrane permeability.

Synthetic Considerations

Publicly disclosed synthesis routes remain limited, but analogous furan carboxylic acids are typically synthesized through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume